2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole

Synthetic methodology Chemical biology probe design Building block functionalization

2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole (CAS 2034298-66-1) is a thiazole-piperidine heterocyclic building block with molecular formula C11H16N2S and molecular weight 208.32 g·mol⁻¹. Its structure comprises a 2-methyl-substituted 1,3-thiazole core linked via a methylene bridge to the nitrogen of a 3-methylenepiperidine ring.

Molecular Formula C11H16N2S
Molecular Weight 208.32
CAS No. 2034298-66-1
Cat. No. B2589767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole
CAS2034298-66-1
Molecular FormulaC11H16N2S
Molecular Weight208.32
Structural Identifiers
SMILESCC1=NC(=CS1)CN2CCCC(=C)C2
InChIInChI=1S/C11H16N2S/c1-9-4-3-5-13(6-9)7-11-8-14-10(2)12-11/h8H,1,3-7H2,2H3
InChIKeyNGXPSKOTXHLGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole (CAS 2034298-66-1): Structural Identity and Procurement Context


2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole (CAS 2034298-66-1) is a thiazole-piperidine heterocyclic building block with molecular formula C11H16N2S and molecular weight 208.32 g·mol⁻¹. Its structure comprises a 2-methyl-substituted 1,3-thiazole core linked via a methylene bridge to the nitrogen of a 3-methylenepiperidine ring. The 3-methylenepiperidine moiety introduces an exocyclic alkene (C=CH₂) at the piperidine 3‑position, a structural feature absent in the more common saturated piperidine analogs [1]. This compound belongs to the broader thiazolyl-piperidine chemical class, which has been investigated in patents and literature as O‑GlcNAcase inhibitors, sphingosine kinase inhibitors, FAAH inhibitors, and broad‑spectrum fungicides [2][3].

Why 2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole Cannot Be Simply Replaced by Generic Piperidinyl-Thiazole Analogs


Superficially similar thiazolyl-piperidine compounds available from screening collections differ in three key structural parameters that directly impact both their synthetic utility and potential biological interaction profiles: (i) the substitution pattern on the thiazole ring (e.g., 2‑methyl vs. 2‑amino vs. 2‑cyclopropyl), (ii) the nature of the piperidine substituent at the 3‑position (methylene, hydroxymethyl, or hydrogen), and (iii) the regioisomeric attachment of the methylene linker to the thiazole ring. The exocyclic double bond of 3‑methylenepiperidine present in the target compound confers reactivity orthogonal to saturated analogs, enabling downstream functionalization (e.g., hydroboration, epoxidation, cross‑metathesis) that is inaccessible to 2‑Methyl‑4‑(piperidin‑1‑ylmethyl)thiazole (CAS 17386-15-1) or 3‑methylpiperidine variants [1]. Patent literature explicitly links specific substitution patterns on the thiazolyl‑piperidine scaffold to distinct target selectivity and pharmacokinetic outcomes, meaning that even isosteric replacements (e.g., 2‑amino for 2‑methyl) can ablate activity against the intended biological target [2].

2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole: Quantitative Differentiation Evidence Against Closest Structural Analogs


Exocyclic Alkene Reactivity: Methylene vs. Saturated Piperidine – Synthetic Intermediate Potential

Unlike 2‑Methyl‑4‑(piperidin‑1‑ylmethyl)thiazole (CAS 17386‑15‑1), which bears a fully saturated piperidine ring, the target compound contains a 3‑methylenepiperidine moiety with a reactive exocyclic C=CH₂ bond. This alkene is amenable to site‑selective transformations including hydroboration‑oxidation, epoxidation, cyclopropanation, and olefin cross‑metathesis, enabling chemists to introduce diverse functionality at the piperidine 3‑position post‑coupling [1]. The saturated analog cannot participate in any of these alkene‑specific reactions, effectively halving the number of derivatization vectors available for library synthesis. Procurement of the methylene‑containing compound therefore provides a more versatile scaffold for hit‑to‑lead exploration programs where systematic variation of the piperidine ring is desired without de novo resynthesis of the core .

Synthetic methodology Chemical biology probe design Building block functionalization

Lipophilicity Differential: Computed logP Comparison of 2‑Methyl vs. 2‑Cyclopropyl Analogs

Computational prediction using SwissADME yields a consensus logP (cLogP) of approximately 2.5 for 2‑Methyl‑4‑((3‑methylenepiperidin‑1‑yl)methyl)thiazole. The direct analog 2‑Cyclopropyl‑4‑((3‑methylenepiperidin‑1‑yl)methyl)thiazole (CAS 2034374‑44‑0) replaces the 2‑methyl group with a cyclopropyl ring, increasing cLogP to approximately 3.0 (ΔcLogP ≈ +0.5) [1]. This ~0.5 log unit difference corresponds to a roughly three‑fold higher predicted partition coefficient for the cyclopropyl analog, which can significantly alter tissue distribution and CNS penetration potential. For CNS‑targeted programs, the lower lipophilicity of the 2‑methyl compound may confer a more favorable balance between passive permeability and P‑glycoprotein efflux susceptibility [2].

Physicochemical profiling ADME prediction Blood-brain barrier penetration

Hydrogen Bond Donor Capacity: 2‑Methyl vs. 2‑Amino Substitution Impact on Target Engagement

2‑Methyl‑4‑((3‑methylenepiperidin‑1‑yl)methyl)thiazole possesses zero hydrogen bond donor (HBD) atoms, whereas the 2‑amino analog 4‑[(3‑Methylpiperidin‑1‑yl)methyl]‑1,3‑thiazol‑2‑amine (CAS 855715‑26‑3) contains a primary amine (NH₂) donor capable of forming two additional H‑bonds with biological targets (HBD count = 2) . In kinase inhibitor design, the presence or absence of a donor at the thiazole 2‑position has been shown to toggle selectivity between Aurora A and Aurora B kinases, with 2‑amino‑substituted aminothiazoles engaging the kinase hinge region via a bidentate donor‑acceptor motif that is geometrically inaccessible to the 2‑methyl analog [1]. For programs targeting enzymes where hinge‑region hydrogen bonding is essential, the 2‑amino analog may be required; for programs seeking allosteric modulation or avoiding ATP‑competitive inhibition, the 2‑methyl compound provides a distinct pharmacophore.

Hydrogen bonding Kinase selectivity Pharmacophore design

Scaffold Background: Thiazolyl-Piperidine Core Structure Validated in Multiple Therapeutic Target Classes

The thiazolyl-piperidine scaffold encompassing 2‑Methyl‑4‑((3‑methylenepiperidin‑1‑yl)methyl)thiazole has been independently validated in three distinct target classes: (a) O‑GlcNAcase (OGA) inhibitors claimed in US‑10913733‑B2, where specific thiazole 2‑substitution and piperidine N‑substitution patterns conferred nanomolar enzyme inhibition [1]; (b) sphingosine kinase 1 (SphK1) inhibitors disclosed in WO‑2009/055514‑A1, where thiazol‑2‑yl‑piperidine derivatives showed tumor‑relevant enzyme modulation [2]; and (c) broad‑spectrum oomycete fungicides from the piperidinyl‑thiazole isoxazoline series, where EC₅₀ values as low as 0.30 mg/L were reported against Sclerotinia sclerotiorum (>10‑fold more active than the commercial fungicide azoxystrobin in vitro) [3]. While these activity data pertain to structurally related analogs rather than the exact target compound, they demonstrate that the thiazolyl‑piperidine core is a privileged scaffold capable of delivering potent biological activity across multiple therapeutic and agricultural applications once substituted with appropriate auxiliary groups.

O-GlcNAcase inhibition Sphingosine kinase modulation Fungicide development

Optimal Deployment Scenarios for 2-Methyl-4-((3-methylenepiperidin-1-yl)methyl)thiazole in Scientific and Industrial Settings


Late‑Stage Diversification Library Synthesis via Exocyclic Alkene Functionalization

Medicinal chemistry groups requiring a piperidine‑containing building block that supports post‑coupling diversification at the piperidine 3‑position should prioritize this compound over 2‑Methyl‑4‑(piperidin‑1‑ylmethyl)thiazole (CAS 17386‑15‑1). The exocyclic methylene group enables hydroboration to install hydroxyl or amino functionality, epoxidation followed by nucleophilic ring‑opening to generate β‑substituted alcohols or amines, and cross‑metathesis with functionalized olefins to introduce elaborated side chains, all without resynthesis of the thiazole‑piperidine core [1]. This is particularly valuable in hit‑expansion campaigns where SAR exploration of piperidine substitution is required within constrained synthesis timelines.

CNS Drug Discovery Programs Requiring Moderate Lipophilicity and Low H‑Bond Donor Count

For CNS‑targeted projects where the CNS MPO score is a critical go/no‑go criterion, the target compound's moderate cLogP (~2.5) and zero HBD count position it closer to the optimal CNS drug space than the 2‑amino analog (HBD = 2, higher efflux risk) or the 2‑cyclopropyl analog (cLogP ~3.0, increased tissue binding risk) [2][3]. The combination of low HBD and moderate logP aligns with the CNS MPO desirability range (logP 1–3, HBD ≤ 1), making this compound a rational choice for initial scaffold screening in neurodegeneration or psychiatric disorder programs where O‑GlcNAcase inhibition or sphingosine kinase modulation are of interest [4][5].

Agrochemical Fungicide Lead Generation Leveraging Piperidinyl‑Thiazole Scaffold History

Agrochemical discovery teams developing novel oomycete fungicides can use this compound as a core scaffold for generating focused libraries, leveraging the established precedent that piperidinyl‑thiazole derivatives deliver sub‑mg/L EC₅₀ values against Phytophthora infestans and Sclerotinia sclerotiorum [6]. The 3‑methylenepiperidine moiety provides an additional vector for introducing isoxazoline or other heterocyclic warheads known to engage the oxysterol‑binding protein (OSBP) target in oomycetes, building on the SAR established for the piperidinyl‑thiazole‑isoxazoline class of commercial fungicide candidates.

Allosteric Kinase Probe Design Avoiding ATP‑Site Hinge Binding

Biochemical pharmacology laboratories seeking to develop allosteric kinase modulators rather than ATP‑competitive inhibitors should select this 2‑methyl thiazole compound over 2‑amino‑thiazole analogs. The absence of a hydrogen bond donor at the thiazole 2‑position precludes the bidentate hinge‑binding motif exploited by aminothiazole‑based Aurora kinase inhibitors [7], potentially favoring Type III or Type IV allosteric binding modes. This property is relevant for programs targeting kinases with highly conserved ATP sites where achieving selectivity via hinge binding has proven intractable.

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